4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C10H11F3O2 This compound is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the reaction of 4-ethoxybenzaldehyde with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic addition followed by reduction to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: 4-Ethoxy-alpha-(trifluoromethyl)benzaldehyde, 4-Ethoxy-alpha-(trifluoromethyl)benzoic acid.
Reduction: 4-Ethoxy-alpha-(trifluoromethyl)toluene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Similar structure but lacks the ethoxy group.
4-Methyl-alpha,alpha-bis(trifluoromethyl)benzyl Alcohol: Contains additional trifluoromethyl groups.
(±)-alpha-(Trifluoromethyl)benzyl Alcohol: A racemic mixture with a similar trifluoromethyl group.
Uniqueness: 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.
Biological Activity
4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound, with the molecular formula C10H11F3O2, has unique chemical characteristics that contribute to its biological activity. The compound's structure includes an ethoxy group and a trifluoromethyl group, both of which are known to influence pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 202.19 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
Density | Not specified |
1. Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. A study demonstrated that various trifluoromethyl-containing compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the ethoxy group may further enhance this activity by improving solubility and bioavailability.
2. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the potential of this compound as an anticancer agent. In vitro studies using the MTT assay have shown that similar compounds with trifluoromethyl substitutions can exert selective cytotoxic effects on cancer cell lines while sparing normal cells . For instance, a related compound demonstrated IC50 values of 20.94 μM against SH-SY5Y neuroblastoma cells, indicating promising anticancer potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | SH-SY5Y (neuroblastoma) | 20.94 ± 0.13 |
Related compound | A549 (lung cancer) | 37.68 ± 0.20 |
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in several studies. Compounds with similar structures have shown the ability to inhibit lipid peroxidation significantly, with some exhibiting IC50 values lower than those of known antioxidants like Trolox . This property is essential for preventing oxidative stress-related diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various trifluoromethyl-substituted compounds, including derivatives of benzyl alcohols. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as therapeutic agents against resistant bacterial strains .
Case Study 2: Anticancer Potential
In another investigation focusing on the cytotoxic effects of ethoxy-substituted benzyl alcohol derivatives, researchers found that certain compounds selectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
Properties
CAS No. |
26902-85-2 |
---|---|
Molecular Formula |
C10H11F3O2 |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
InChI Key |
DXDZDJCNLJXFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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